Bicyclo[5.1.0]octan-8-amine hydrochloride
Description
Bicyclo[5.1.0]octan-8-amine hydrochloride is a bicyclic amine salt characterized by a fused cyclopropane ring system. Its molecular formula is C₈H₁₆ClN, with a molecular weight of 161.68 g/mol (). The compound features a strained bicyclo[5.1.0]octane skeleton, where the cyclopropane ring imposes significant angular strain, influencing its reactivity and conformational rigidity.
Properties
Molecular Formula |
C8H16ClN |
|---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
bicyclo[5.1.0]octan-8-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c9-8-6-4-2-1-3-5-7(6)8;/h6-8H,1-5,9H2;1H |
InChI Key |
ASUMYIHUUNAQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C2N)CC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.1.0]octan-8-amine hydrochloride typically involves the enantioselective construction of the bicyclic scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.1.0]octan-8-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Bicyclo[51. Some of the key applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bicyclo[5.1.0]octan-8-amine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects.
Comparison with Similar Compounds
Structural Analog: Bicyclo[5.1.0]octan-4-amine Hydrochloride
- Molecular Formula : C₈H₁₆ClN (same as the 8-amine isomer)
- Key Differences: The amine group is positioned at the 4-carbon instead of the 8-carbon (). Structural analysis via SMILES (C1CC2CC2CCC1N) and InChIKey (MSEYJZSHQKZRCS-UHFFFAOYSA-N) confirms distinct stereoelectronic properties due to the altered amine location.
Bicyclo[3.2.1]octan-1-amine Hydrochloride
- Molecular Formula : C₈H₁₅N·HCl
- Key Differences :
- Smaller bicyclic system (bicyclo[3.2.1] vs. [5.1.0]) with a different bridging pattern ().
- Structural Impact : Reduced ring strain compared to bicyclo[5.1.0]octane, leading to higher thermodynamic stability.
- Applications : Used in synthesizing rigid scaffolds for neuropharmacological agents due to its similarity to tropane alkaloids .
Azabicyclo Derivatives: 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
- Molecular Formula : C₈H₁₈Cl₂N₂
- Applications: Widely utilized in central nervous system (CNS) drug discovery, mimicking the tropane motif found in natural products like cocaine .
Bicyclo[2.2.2]octane Derivatives
- Example : Bicyclo[2.2.2]octan-1-amine hydrochloride (CAS: 1193-43-7)
- Key Differences :
Comparative Data Table
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